Mocpac

Catalog No.
S1920875
CAS No.
787549-26-2
M.F
C27H31N3O6
M. Wt
493.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mocpac

CAS Number

787549-26-2

Product Name

Mocpac

IUPAC Name

benzyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate

Molecular Formula

C27H31N3O6

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C27H31N3O6/c1-3-24(31)28-14-8-7-11-22(30-27(34)35-17-19-9-5-4-6-10-19)26(33)29-20-12-13-21-18(2)15-25(32)36-23(21)16-20/h4-6,9-10,12-13,15-16,22H,3,7-8,11,14,17H2,1-2H3,(H,28,31)(H,29,33)(H,30,34)/t22-/m0/s1

InChI Key

BFDGUJKFQRJHJM-QFIPXVFZSA-N

SMILES

CCC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CCC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CCC(=O)NCCCC[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3

Recording Kinematics:

  • Mocpac systems utilize multiple cameras that track markers placed on the subject's body.
  • The cameras capture the 3D position of these markers over time, allowing researchers to reconstruct the movement of body segments.
  • This kinematic data is crucial for understanding joint angles, angular velocities, and accelerations during various activities.

[^1] (NCBI): Three-dimensional kinematic analysis of gait using a multiple camera real-time system )

Studying Gait and Balance:

  • Mocpac is extensively used in gait analysis research, a field that investigates the mechanics of human walking.
  • Researchers can assess gait abnormalities in patients with neurological disorders, musculoskeletal injuries, or prosthetics.
  • Similarly, Mocpac helps evaluate balance and postural control in healthy individuals and populations prone to falls.

[^2] (PLOS One): Gait analysis as a tool to assess treatment effects in neurological gait disorders [^3] (National Institutes of Health (.gov)): The Use of Motion Analysis to Assess Balance and Falls in Older Adults )

Applications in Sports Science:

  • Motion capture with Mocpac is a valuable tool in sports science research.
  • By analyzing movement patterns, researchers can assess athletic performance, identify risk factors for injuries, and develop training programs to improve technique.

[^4] (ResearchGate): A review of the application of motion analysis to sports medicine

Integration with Other Technologies:

  • Mocpac data can be integrated with other technologies such as electromyography (EMG) to measure muscle activity or force platforms to measure ground reaction forces.
  • This combined approach provides a more comprehensive understanding of the neuromuscular control of movement.

Mocpac, chemically known as Benzyl (S)-[1-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)-5-propionylaminopentyl]carbamate, is a synthetic organic compound with the molecular formula C27H31N3O6 and a molecular weight of approximately 493.55 g/mol. This compound has garnered attention in the field of biological research, particularly for its role as a substrate for histone deacetylase 1 (HDAC1), which is crucial in regulating gene expression and cellular processes .

Typical of carbamate derivatives. It can undergo hydrolysis to yield the corresponding amine and carboxylic acid. The presence of the chromen-7-yl group suggests potential reactivity through electrophilic aromatic substitution or nucleophilic attack at the carbonyl carbon. Additionally, due to its structure, Mocpac may engage in hydrogen bonding and π-π stacking interactions, influencing its reactivity in biological systems .

Mocpac exhibits significant biological activity, particularly as an HDAC1 substrate. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. This action is critical in various cellular processes, including differentiation, proliferation, and apoptosis. Mocpac's ability to modulate HDAC1 activity positions it as a potential therapeutic agent in cancer treatment and other diseases where epigenetic regulation is disrupted .

  • Formation of the Carbamate: Reacting an appropriate amine with a carbonyl compound to form the carbamate linkage.
  • Introduction of the Chromen-7-yl Group: This can be achieved through a coupling reaction involving a chromen derivative.
  • Final Modifications: Additional steps may involve protecting groups or further functionalization to enhance solubility or bioactivity.

Specific protocols can vary based on the desired purity and yield but generally follow established organic synthesis techniques .

Mocpac has several applications in biochemical research:

  • Cancer Research: Due to its role as an HDAC1 substrate, it is explored for its potential in cancer therapy by influencing gene expression patterns.
  • Epigenetics Studies: It serves as a tool for studying the effects of histone modifications on gene regulation.
  • Drug Development: Its unique structure allows for modifications that could lead to new therapeutic agents targeting epigenetic pathways .

Interaction studies involving Mocpac focus primarily on its binding affinity and specificity towards HDAC1. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to quantify these interactions. Additionally, molecular docking studies provide insights into the binding conformation and energetics of Mocpac with HDAC1, elucidating its mechanism of action at a molecular level .

Mocpac shares structural similarities with several compounds that also act on epigenetic targets. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
MocpacCarbamate with chromen groupHDAC1 substrateSpecificity towards HDAC1
Trichostatin ANatural productHDAC inhibitorBroad-spectrum HDAC inhibition
VorinostatSynthetic hydroxamic acid derivativeHDAC inhibitorFDA-approved for cutaneous T-cell lymphoma
PanobinostatSynthetic hydroxamic acid derivativeHDAC inhibitorUsed in multiple myeloma treatment

Mocpac's distinct structure featuring the chromen moiety sets it apart from other known HDAC inhibitors, potentially offering unique interactions within biological systems that merit further investigation .

IUPAC Name and Structural Interpretation

The IUPAC name for Mocpac is benzyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate. This nomenclature reflects its intricate architecture:

  • Core structure: A hexanamide backbone with stereochemical specificity at the C2 position (S-configuration).
  • Functional groups:
    • Benzyl carbamate: Attached via an amide linkage at the N-terminus.
    • 4-Methyl-2-oxochromen-7-yl: A coumarin derivative providing aromatic and hydrogen-bonding properties.
    • Propanoylamino: A propionyl group contributing to hydrophobicity.

The SMILES representation (CCC(=O)NCCCCC@@HNC(=O)OCC3=CC=CC=C3) and InChIKey (BFDGUJKFQRJHJM-QFIPXVFZSA-N) further delineate its stereochemistry and atomic connectivity.

Table 1: Key Structural Descriptors of Mocpac

PropertyValueSource
Molecular formulaC₂₇H₃₁N₃O₆
Molecular weight493.55 g/mol
CAS Registry Number787549-26-2
ChEMBL IDCHEMBL184857
Stereochemistry(S)-configuration at C2

Synonyms and Registry Numbers

Mocpac is documented under multiple aliases across chemical databases:

  • Synonyms: Benzyl (S)-[1-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)-5-propionylaminopentyl]carbamate; Cbz-Lys(propionyl)-AMC.
  • Registry identifiers:
    • CAS: 787549-26-2.
    • PubChem CID: 11317885.
    • ChemDiv ID: V028-0741 (related structural analog).

Synthetic Pathways

Nitrofurantoin, marketed under various brand names including Mocpac, represents a significant achievement in synthetic pharmaceutical chemistry. The compound, chemically designated as 1-[[[5-nitro-2-furanyl]methylene]amino]-2,4-imidazolidinedione, demonstrates a well-established synthetic pathway that has been refined over decades of industrial production [5] [6].

Key Reaction Mechanisms and Intermediate Compounds

The synthesis of nitrofurantoin follows a condensation reaction pathway involving two primary starting materials. The manufacturing process consists of four distinct steps, beginning with the formation of key intermediates that ultimately yield the final active pharmaceutical ingredient [7]. The process encompasses the synthesis of aminohydantoin through the reaction of hydrochloric acid with methyl chloroacetate, followed by the critical condensation step with 5-nitrofurfural [8].

The primary synthetic route involves the condensation between N-acyl-hydrazides and substituted furyl aldehydes in acidic media [9]. Specifically, the reaction proceeds through the formation of hydrazinoacetic acid as an intermediate compound, which is synthesized by reacting chloroacetic acid with appropriate nitrogen-containing precursors [6]. This intermediate then undergoes further transformation to produce the hydantoin ring system that characterizes the final nitrofurantoin structure.

Recent computational studies utilizing density functional theory calculations have revealed that the condensation process comprises two main mechanistic steps: the formation of hemiaminal intermediate and its subsequent conversion into the final product [9]. The three reactants can access the adduct through specific reaction pathways, with the process demonstrating significant mechanistic complexity that accounts for the compound's stability and efficacy.

Optimization Strategies for Yield and Purity

Contemporary manufacturing approaches have focused extensively on optimizing both yield and purity parameters. The conventional solvent-based synthesis typically employs an excess of N-acyl hydrazide (up to 10 equivalents) combined with substituted furyl aldehyde in aqueous acetic acid, achieving yields of approximately 95% within 30 minutes [9]. However, innovative approaches utilizing mechanochemical synthesis through ball milling conditions have demonstrated superior efficiency, reducing reaction time to 15 minutes while maintaining comparable yields under stoichiometric, solvent-free conditions.

The optimization of reaction conditions involves careful control of temperature, pH, and reagent stoichiometry. Industrial manufacturing processes typically maintain strict specifications for starting materials, solvents, and reagents to ensure consistent product quality [7]. The recrystallization step represents a critical optimization point, where nitrofurantoin normal powder undergoes conversion to nitrofurantoin macrocrystals through controlled crystallization conditions [10].

Manufacturing validation encompasses three full-scale batches in accordance with relevant European guidelines, ensuring reproducibility and consistency [7]. The wet granulation process employed for nitrofurantoin monohydrate tablets involves sequential steps of weighing, blending, granulation, drying, milling, final blending, and compression, each optimized for maximum yield and purity.

Quality Control Methodologies

The analytical validation of nitrofurantoin encompasses comprehensive quality control methodologies designed to ensure pharmaceutical grade purity and stability. These methodologies adhere to international pharmacopeial standards and regulatory guidelines [11].

High Performance Liquid Chromatography Purity Standards (≥95%)

High Performance Liquid Chromatography represents the primary analytical technique for nitrofurantoin purity determination. The established HPLC methodology employs a reversed-phase chromatographic system with ultraviolet detection at 254 nanometers [11]. The chromatographic conditions utilize a 3.9-millimeter × 30-centimeter column with L1 packing material, operating at injection volumes of 5-10 microliters.

The HPLC purity standards require nitrofurantoin content to meet specifications of ≥95% purity, with well-defined limits for related substances and impurities [11]. The analytical procedure incorporates internal standard methodology using acetanilide, with retention times optimized to approximately 8 minutes for the nitrofurantoin peak. System suitability requirements mandate resolution values of not less than 3.0 between acetanilide and nitrofurantoin peaks, ensuring adequate separation and accurate quantification.

Sample preparation involves dissolution of nitrofurantoin samples in dimethylformamide, followed by appropriate dilution and filtration through 0.45-micrometer nylon filters [11]. The mobile phase composition and gradient conditions have been optimized to provide baseline resolution of nitrofurantoin from potential impurities and degradation products.

Validation parameters for the HPLC methodology include accuracy, precision, linearity, range, detection limits, and quantitation limits in accordance with International Conference on Harmonisation guidelines [12] [13]. The method demonstrates excellent linearity with correlation coefficients exceeding 0.999 across the analytical range, with relative standard deviation values consistently below 2.0% for repeatability studies.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

493.22128572 g/mol

Monoisotopic Mass

493.22128572 g/mol

Heavy Atom Count

36

Sequence

X

Wikipedia

MOCPAC

Dates

Last modified: 04-14-2024

Explore Compound Types